1-(5-甲基-2-吡啶基)哌嗪

描述

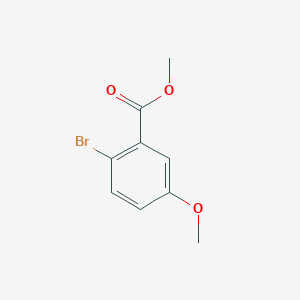

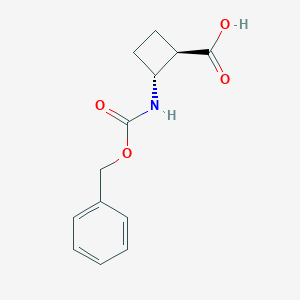

1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-2-pyridinyl)piperazine is represented by the InChI code1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Methyl-2-pyridinyl)piperazine are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-(5-Methyl-2-pyridinyl)piperazine has a molecular weight of 177.25 .科学研究应用

治疗用途和药用潜力

包括1-(5-甲基-2-吡啶基)哌嗪在内的哌嗪衍生物已被广泛研究,用于各种医学应用中的治疗用途。这些化合物展现出广泛的药理活性,使它们在药物的合理设计中变得重要。哌嗪基团,一种含氮的六元杂环,存在于多种著名药物中,具有抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护、抗炎和成像剂等性质。研究表明,在哌嗪核上对取代模式进行轻微修改可以导致所得分子的药用潜力有明显差异。这种灵活性使得哌嗪衍生物成为药物发现中对各种疾病有价值的构建块,强调了对这种药效团进行进一步治疗研究的必要性(Rathi, Syed, Shin, & Patel, 2016)。

抗分枝杆菌活性

哌嗪及其类似物的抗分枝杆菌活性一直备受关注,特别是针对结核分枝杆菌(MTB)。含有哌嗪亚单位的几种有效分子已显示出对MTB的药物敏感和耐药菌株均有良好的效果。本综述涵盖了基于哌嗪的抗结核分枝杆菌分子的设计、理论基础和结构活性关系(SAR),为药物化学家在开发更安全、选择性和具有成本效益的抗分枝杆菌药物提供了宝贵的见解(Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020)。

抗抑郁应用

哌嗪亚结构的存在是许多上市抗抑郁药物的共同特点。由于其有利的中枢神经系统药代动力学特性,这种亚结构对于开发新型抗抑郁药物具有重要作用。对基于哌嗪的治疗剂的研究,包括那些正在进行早期或晚期人体试验以治疗抑郁症的药物,对于了解哌嗪如何影响这些化合物的设计和开发至关重要。基于哌嗪的抗抑郁药物的结构活性关系(SAR)提供了有助于增强这些药物的功效和效力所需的结构特征的见解(Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021)。

未来方向

While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.

属性

IUPAC Name |

1-(5-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKPHJFMGUXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467197 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-2-pyridinyl)piperazine | |

CAS RN |

104395-86-0 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。